molecular formula C13H20N2O B1517170 4-(morpholin-4-yl)-N-(propan-2-yl)aniline CAS No. 13143-61-8

4-(morpholin-4-yl)-N-(propan-2-yl)aniline

Cat. No.: B1517170
CAS No.: 13143-61-8
M. Wt: 220.31 g/mol
InChI Key: WYZBSJRPNJGDJW-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

4-morpholin-4-yl-N-propan-2-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-11(2)14-12-3-5-13(6-4-12)15-7-9-16-10-8-15/h3-6,11,14H,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYZBSJRPNJGDJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=CC=C(C=C1)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(Morpholin-4-yl)-N-(propan-2-yl)aniline is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a morpholine ring, which is known for its ability to interact with various biological targets. The presence of the isopropyl group enhances its lipophilicity, potentially improving its bioavailability.

Target Interactions

Research indicates that compounds with similar morpholine structures often interact with key proteins involved in cellular processes. Notable targets include:

  • Cathepsin F : A protease involved in protein degradation.
  • Serine/threonine-protein kinase Chk1 : A critical regulator of the cell cycle.

These interactions suggest that this compound could modulate cellular functions related to protein turnover and cell cycle progression.

Biochemical Pathways

The modulation of these targets may influence several biochemical pathways, including:

  • Protein degradation : Affecting cellular homeostasis.
  • Cell cycle regulation : Potentially leading to alterations in cell proliferation and apoptosis.

Antimycobacterial Activity

A related study demonstrated that derivatives of morpholine compounds exhibit significant antitubercular activity against Mycobacterium tuberculosis. For instance, 4-(morpholin-4-yl)-N'-(arylidene)benzohydrazides showed promising results in vitro against various strains, including drug-resistant isolates. The percentage reduction in relative light units (RLU) indicated substantial antimycobacterial activity, especially for specific derivatives .

Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted to assess the compound's effects on cancer cell lines. The findings suggest that the compound may induce apoptosis through the activation of caspases and modulation of MAP kinase pathways, indicating its potential as an anticancer agent .

Case Studies and Research Findings

  • Antimycobacterial Studies :
    • A series of morpholine derivatives were synthesized and tested for their activity against M. tuberculosis. Compounds such as 5d and 5c exhibited the highest potency, while others showed moderate activity against resistant strains .
  • Cytotoxicity Against Cancer Cells :
    • Studies demonstrated that certain morpholine-containing compounds can significantly reduce cell viability in A549 lung cancer cells at concentrations as low as 62.5 µM. This effect was attributed to pro-apoptotic signaling pathways being activated .
  • Pharmacokinetic Properties :
    • Related compounds have shown good brain penetrance, suggesting potential central nervous system activity. This characteristic could enhance the therapeutic profile of this compound in treating neurological disorders .

Data Tables

CompoundActivity TypeTarget/PathwayResult
4-(morpholin-4-yl)-N'-(arylidene)benzohydrazideAntimycobacterialM. tuberculosisSignificant reduction in RLU
This compoundCytotoxicityA549 lung cancer cellsInduces apoptosis at low doses

Scientific Research Applications

Scientific Research Applications

  • Kinase Inhibition
    • The compound has been studied for its ability to inhibit specific kinases, which are crucial in cell signaling pathways. This inhibition can lead to therapeutic effects in diseases such as cancer where kinase activity is dysregulated.
  • Antimycobacterial Activity
    • Research indicates that derivatives of morpholine compounds exhibit significant activity against Mycobacterium tuberculosis. For example, studies have shown that compounds similar to 4-(morpholin-4-yl)-N-(propan-2-yl)aniline can significantly reduce bacterial viability in vitro, suggesting potential for developing new antitubercular agents .
  • Cytotoxicity Against Cancer Cells
    • In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including A549 lung cancer cells. The mechanism involves the activation of caspases and modulation of MAP kinase pathways, indicating its potential as an anticancer agent .
  • Synthesis of Linezolid-like Molecules
    • The compound serves as a precursor for synthesizing linezolid analogs, which are important in treating antibiotic-resistant bacterial infections. The morpholine ring enhances the bioactivity and stability of these derivatives .
  • Metal Halide Complexes
    • This compound can form complexes with metal halides, which are useful in catalysis and material science applications. These complexes may exhibit unique properties that can be exploited in various chemical reactions .

Antimycobacterial Studies

CompoundActivity TypeTargetResult
4-(morpholin-4-yl)-N'-(arylidene)benzohydrazideAntimycobacterialM. tuberculosisSignificant reduction in RLU

Research has shown that derivatives of this compound have substantial antimycobacterial activity against drug-resistant strains, indicating a promising avenue for new treatments .

Cytotoxicity Against Cancer Cells

CompoundActivity TypeCell LineResult
This compoundCytotoxicityA549 lung cancer cellsInduces apoptosis at low doses

In vitro assays demonstrate that the compound effectively induces cell death through apoptotic pathways, highlighting its potential as an anticancer therapeutic .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 4-(morpholin-4-yl)-N-(propan-2-yl)aniline
  • Molecular Formula : C₁₃H₂₀N₂O
  • Molecular Weight : 220.31 g/mol
  • CAS Number : 13143-61-8
  • SMILES : C1(NC(C)C)=CC=C(N2CCOCC2)C=C1
  • InChIKey : WYZBSJRPNJGDJW-UHFFFAOYSA-N

Physicochemical Properties :

  • XlogP : 2.1 (moderate lipophilicity)
  • Topological Polar Surface Area (TPSA) : 24.5 Ų
  • Hydrogen Bond Donors/Acceptors: 1/3
  • Rotatable Bonds : 3
  • Molecular Complexity : 194 .

Structural Features :

  • The compound consists of a central benzene ring substituted with a morpholine group (a six-membered ring containing one oxygen and one nitrogen atom) at the para position and an isopropylamine group at the N-position.

Comparative Analysis with Similar Compounds

Triazine-Based Analogs

Example : 4-Chloro-N-methyl-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine (C₁₄H₁₇ClN₆O)

  • Key Differences :
    • Core Structure : Triazine ring instead of benzene.
    • Substituents : Chlorine and methylphenyl groups.
    • Synthesis : Derived from 2,4-dichloro-6-morpholin-4-yl-1,3,5-triazine and N-methylaniline .
  • Properties :
    • Higher molecular complexity due to the triazine core.
    • Chlorine enhances electrophilicity, making it reactive in nucleophilic substitutions.
    • Applications: Used as a precursor for drugs and light stabilizers .
Property Target Compound Triazine Analog
Molecular Weight 220.31 344.79
XlogP 2.1 3.2 (estimated)
Key Functional Groups Morpholine, isopropylamine Triazine, chlorine, methylphenyl

Nitro- and Sulfonyl-Substituted Derivatives

Example : N-[4-(4-Morpholinyl)phenyl]-2-nitro-4-[(trifluoromethyl)sulfonyl]aniline (C₁₈H₁₈F₃N₃O₅S)

  • Key Differences: Substituents: Nitro (-NO₂) and trifluoromethylsulfonyl (-SO₂CF₃) groups. Electronic Effects: Strong electron-withdrawing groups reduce electron density on the benzene ring.
  • Properties: Increased polarity (TPSA > 100 Ų) due to nitro and sulfonyl groups. Potential applications in high-performance materials or medicinal chemistry .
Property Target Compound Nitro-Sulfonyl Derivative
Molecular Weight 220.31 437.41
XlogP 2.1 1.5 (estimated)
Key Functional Groups Morpholine, isopropylamine Morpholine, nitro, sulfonyl

Chlorinated and Alkylated Analogs

Example : 2-Chloro-4-methyl-N-[2-(morpholin-4-yl)ethyl]aniline (C₁₃H₁₉ClN₂O)

  • Key Differences :
    • Substituents : Chlorine at position 2, methyl at position 4, and a morpholine-ethyl linker.
    • Structural Flexibility : Ethyl chain increases conformational freedom.
  • Higher molecular weight (254.76 g/mol) and XlogP (2.8) compared to the target compound .
Property Target Compound Chlorinated Analog
Molecular Weight 220.31 254.76
XlogP 2.1 2.8
Key Functional Groups Morpholine, isopropylamine Morpholine-ethyl, chlorine, methyl

Nitrosoaniline Derivatives

Example : N-(4-Chlorophenyl)-5-(morpholin-4-yl)-2-nitrosoaniline (C₁₆H₁₅ClN₄O₂)

  • Key Differences: Functional Groups: Nitroso (-NO) and chlorophenyl groups. Reactivity: Nitroso group participates in redox and coordination chemistry.
  • Properties :
    • Applications: Intermediate in synthetic chemistry; characterized via HRMS and NMR .
Property Target Compound Nitrosoaniline Derivative
Molecular Weight 220.31 330.77
XlogP 2.1 3.0 (estimated)
Key Functional Groups Morpholine, isopropylamine Morpholine, nitroso, chlorophenyl

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(morpholin-4-yl)-N-(propan-2-yl)aniline
Reactant of Route 2
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4-(morpholin-4-yl)-N-(propan-2-yl)aniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.